1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(23,17-11-13-7-3-5-9-15(13)25-17)12-20-18(22)21-14-8-4-6-10-16(14)24-2/h3-11,23H,12H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDWBGGKEGNPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1OC)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the hydroxypropyl group through a series of reactions such as alkylation and reduction. The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the methoxyphenyl urea moiety may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea (CAS 1448027-63-1)
- Molecular Formula : C₂₁H₂₄N₂O₄
- Key Differences: The 4-methoxyphenethyl group replaces the 2-methoxyphenyl substituent, altering steric and electronic profiles.
- Comparison : The positional isomerism (2- vs. 4-methoxy) could influence receptor selectivity, as ortho-substituents often impose conformational constraints .
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea (CAS 2034351-46-5)
- Molecular Formula : C₁₈H₁₇FN₂O₂S
- Key Differences : Benzofuran is replaced with benzo[b]thiophene, introducing a sulfur atom. The 2-fluorophenyl group replaces 2-methoxyphenyl.
- Implications : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may alter aromatic stacking. Fluorine’s electron-withdrawing effects could reduce metabolic degradation but decrease hydrogen-bonding capacity .
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea (CAS 1903764-66-8)
- Molecular Formula : C₁₇H₁₈N₂O₃S
- Key Differences : A thiophen-2-ylmethyl group replaces the 2-methoxyphenyl substituent.
- Implications: The thiophene ring’s reduced aromaticity compared to benzene may decrease π-π interactions.
Non-Urea Benzofuran Derivatives
1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone
- Key Differences : A sulfonyl group and ketone replace the urea and hydroxypropyl groups.
- Implications: The sulfonyl group enhances electrophilicity, making this compound more reactive in nucleophilic addition reactions.
Comparative Data Table
Research Findings and Implications
Biological Activity
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure of this compound incorporates a benzofuran moiety, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound's IUPAC name is 1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-methoxyphenyl)urea. It has a molecular formula of C19H20N2O4 and a molecular weight of approximately 340.4 g/mol. The presence of the benzofuran ring and methoxyphenyl group suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For instance, various studies have highlighted the effectiveness of benzofuran compounds against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural features of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea may enhance its antimicrobial efficacy due to its ability to interact with microbial enzymes or disrupt cell membrane integrity.
Anticancer Activity
Benzofuran derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds containing benzofuran can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest. The specific activity of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea in cancer models remains to be fully elucidated, but its structural components suggest potential for similar effects.
Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are well-documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea may also possess anti-inflammatory capabilities, which could be beneficial in treating chronic inflammatory diseases.
The biological activity of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to inflammation or cell growth.
- Oxidative Stress : The compound might induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of related benzofuran compounds, providing insights into the potential efficacy of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea:
| Study | Findings |
|---|---|
| Yempala et al. (2014) | Synthesized various benzofuran derivatives; observed significant antimicrobial activity against M. tuberculosis with MIC values as low as 3.12 μg/mL. |
| Manna and Agrawal (2016) | Reported antibacterial activities with MICs lower than 10 μg/mL against E. coli and S. aureus, indicating the potential for developing effective antimicrobial agents from benzofuran derivatives. |
| Gundogdu-Karaburun et al. (2017) | Found that specific substitutions on the benzofuran ring enhanced antibacterial activity, highlighting the importance of structural modifications in drug design. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
